1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-2-18-5-3-8(17-18)11(20)14-7-9-15-16-10-12(21)13-4-6-19(9)10/h3-6H,2,7H2,1H3,(H,13,21)(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDCRQMYUSJVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available reagentsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield . Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. A notable study demonstrated that derivatives of this compound could effectively inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. For instance, a study highlighted its effectiveness against resistant strains of Staphylococcus aureus and Candida albicans, suggesting that it could serve as a lead compound for developing new antimicrobial agents .
Neurological Applications
There is emerging evidence that compounds with similar structures may have neuroprotective effects. Research indicates that the triazole moiety can interact with neurotransmitter systems, potentially offering therapeutic avenues for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Case Study: In Vivo Efficacy
A recent pharmacological study evaluated the in vivo efficacy of This compound in animal models. The results demonstrated significant reductions in tumor size and improved survival rates compared to control groups .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Size (cm³) | 15 ± 2 | 5 ± 1 |
| Survival Rate (%) | 40 | 80 |
Synthesis and Derivatives
The synthesis of This compound involves multi-step reactions starting from commercially available precursors. Variations in the synthesis process can lead to different derivatives with enhanced biological activities or improved solubility profiles .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid heterocyclic architecture. Below is a comparative analysis with structurally related derivatives:
Core Heterocyclic Modifications
N-{8-Methyl-2-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl}-benzamide (5)
- Structure : Pyrazolo-triazolo-pyrimidine core with a trifluoromethyl-benzyl substituent.
- Properties : Yield (85%), m.p. 115°C, ES-MS (M⁺ 518.2), IR absorption (3240–2995 cm⁻¹).
- Bioactivity : Exhibits antitumor and antimicrobial activity .
- Comparison : The target compound replaces the pyrimidine core with a pyrazine ring and lacks the trifluoromethyl-benzyl group, which may reduce steric hindrance and alter receptor selectivity.
- N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Structure: Triazolo[4,3-a]pyrazine linked to a phenyl-triazole via carboxamide.
Substituent Variations
- 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives Structure: Amino substitution at position 8 instead of hydroxyl. Bioactivity: These derivatives target adenosine A₁/A₂A receptors, with substituents at position 2 (e.g., phenyl) critical for binding affinity . Comparison: The hydroxyl group in the target compound may confer stronger hydrogen-bonding capacity but lower stability compared to amino groups.
Carboxamide-Linked Derivatives
- (R)-N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide (79) Structure: Triazolo[4,3-a]pyrazine fused with a thiazolidinone-carboxamide. Synthesis: Uses EDCI/HOBt coupling, similar to methods for carboxamide derivatives . Comparison: The thiazolidinone moiety in compound 79 introduces conformational rigidity, whereas the target compound’s pyrazole-ethyl group offers flexibility.
Comparative Data Table
*Calculated based on molecular formulas.
Biological Activity
1-Ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity against various diseases.
Synthesis
The synthesis of this compound typically involves the reaction of pyrazole derivatives with triazole moieties. The method often includes the use of various reagents and solvents to achieve optimal yields. For instance, the use of potassium hydroxide in ethanol has been reported to facilitate the formation of heterocyclic compounds including pyrazoles and triazoles .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to our compound. For example, compounds containing a triazole ring have demonstrated significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 0.125 to 8 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.5 | E. coli |
| Compound C | 8 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines.
For instance, derivatives have exhibited IC50 values ranging from 0.39 µM to 49.85 µM against different cancer types such as MCF7 (breast cancer) and HCT116 (colon cancer) . The mechanisms often involve the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 0.39 | HCT116 |
| Compound E | 0.46 | MCF7 |
| Compound F | 26 | A549 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in cancer progression.
- DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable study evaluated a series of pyrazole derivatives for their anticancer effects on multiple cell lines. Among these, one derivative showed significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics . Another study focused on the antimicrobial efficacy against resistant bacterial strains, demonstrating that modifications in the pyrazole structure can enhance activity .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide?
Methodological Answer :
- Reaction Conditions : Use anhydrous solvents (e.g., dioxane, DMF) and reflux for 24–48 hours to ensure complete cyclization. For example, triethylamine as a base and carbonyldiimidazole (CDI) as a coupling agent improve yields in triazolopyrazine formation .
- Purification : Column chromatography with gradients of n-hexane/EtOAc/MeOH (e.g., 2:5.5:0.1:0.5) or recrystallization from ethanol or 2-methoxyethanol ensures high purity .
- Monitoring : Track reaction progress via TLC (silica gel plates) and confirm product formation using ES-MS and elemental analysis .
Q. What spectroscopic methods are critical for characterizing this compound?
Methodological Answer :
- 1H NMR : Identify the ethyl group (δ ~1.3–1.5 ppm, triplet) and hydroxy-triazolopyrazine protons (δ ~7.5–8.1 ppm). Integrate aromatic protons to confirm substitution patterns .
- IR Spectroscopy : Look for carbonyl (C=O) stretches (~1716 cm⁻¹) and N-H/O-H stretches (~3240–3473 cm⁻¹) to validate amide and hydroxyl groups .
- Mass Spectrometry : ES-MS (e.g., (M⁺) 518.2) confirms molecular weight, while fragmentation patterns reveal structural stability .
Q. How to design an initial biological activity screening protocol for this compound?
Methodological Answer :
- Target Selection : Prioritize adenosine A1/A2A receptors or kinases due to structural similarity to triazolopyrazine derivatives with known activity .
- In Vitro Assays : Use radioligand binding assays (e.g., [³H]CGS21680 for A2A receptors) or enzyme inhibition assays (e.g., 14α-demethylase for antifungal activity) at 1–100 µM concentrations .
- Dose-Response Curves : Calculate IC50 values using nonlinear regression (GraphPad Prism) and compare to reference inhibitors .
Advanced Research Questions
Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer :
- Substituent Variation : Synthesize analogs with modified pyrazole (e.g., trifluoromethyl) or triazolopyrazine (e.g., tert-butyl, methoxy) groups. Compare bioactivity to assess steric/electronic effects .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with A2A receptor residues) .
- Data Interpretation : Correlate logP values (calculated via ChemDraw) with cellular permeability trends .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer :
- Replicate Experiments : Repeat assays under standardized conditions (e.g., ATP concentration, pH 7.4 buffer) to minimize variability .
- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for adenosine receptors) .
- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .
Q. What strategies improve the pharmacokinetic profile of this compound?
Methodological Answer :
- Solubility Enhancement : Introduce hydroxy or amino groups (e.g., 8-hydroxy substituent) to increase water solubility. Use shake-flask method to measure logD7.4 .
- Metabolic Stability : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to identify metabolic hotspots (e.g., ethyl group oxidation) .
- Pro-drug Design : Mask the hydroxyl group with acetyl or phosphate esters to improve bioavailability .
Q. How to design a molecular docking study to explore its mechanism of action?
Methodological Answer :
- Protein Preparation : Download the target receptor (e.g., 3LD6 for 14α-demethylase) from PDB. Remove water molecules and add polar hydrogens using UCSF Chimera .
- Ligand Preparation : Generate 3D conformers of the compound (OpenBabel) and assign Gasteiger charges.
- Docking Parameters : Use a grid box covering the active site (20 ų) and run 50 genetic algorithm iterations. Analyze binding poses for H-bonds (e.g., with Ser312) and π-π stacking (e.g., Phe168) .
Q. How to address low solubility in in vivo studies?
Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) in PBS (pH 7.4). Measure solubility via HPLC-UV .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (double emulsion method) and characterize size (DLS) and encapsulation efficiency (UV-Vis) .
- Pharmacokinetic Testing : Administer IV/oral doses in rodent models and measure plasma concentration (LC-MS/MS) to calculate AUC and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
